N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 893787-46-7
VCID: VC4864841
InChI: InChI=1S/C22H25N3OS/c1-16-8-7-9-17(14-16)23-20(26)15-27-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Molecular Formula: C22H25N3OS
Molecular Weight: 379.52

N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

CAS No.: 893787-46-7

Cat. No.: VC4864841

Molecular Formula: C22H25N3OS

Molecular Weight: 379.52

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide - 893787-46-7

Specification

CAS No. 893787-46-7
Molecular Formula C22H25N3OS
Molecular Weight 379.52
IUPAC Name N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Standard InChI InChI=1S/C22H25N3OS/c1-16-8-7-9-17(14-16)23-20(26)15-27-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26)
Standard InChI Key FLLBSYBWEOGIPJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42

Introduction

N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound that belongs to the class of spiroquinazolines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in targeting disorders related to abnormal cellular proliferation and enzyme inhibition.

Synthesis of N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spiroquinazoline core, followed by the introduction of the sulfanyl linkage and the acetamide group. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Analytical Techniques

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.

Biological Activities and Potential Applications

N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide has been associated with potential therapeutic applications, particularly in targeting disorders involving abnormal cellular proliferation. It has been studied for its inhibitory effects on specific enzymes related to various diseases.

Data Tables

Given the limited availability of specific data on N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, the following table summarizes general information about spiroquinazolines and their potential applications:

Compound ClassBiological ActivitiesPotential Applications
SpiroquinazolinesAnticancer, enzyme inhibitionTherapeutic treatments for cellular proliferation disorders

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator